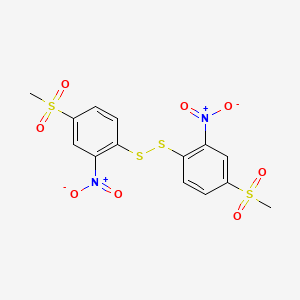

4-Methylsulfonyl-2-nitrophenyl disulfide

Description

Structure

3D Structure

Properties

CAS No. |

7038-49-5 |

|---|---|

Molecular Formula |

C14H12N2O8S4 |

Molecular Weight |

464.5 g/mol |

IUPAC Name |

4-methylsulfonyl-1-[(4-methylsulfonyl-2-nitrophenyl)disulfanyl]-2-nitrobenzene |

InChI |

InChI=1S/C14H12N2O8S4/c1-27(21,22)9-3-5-13(11(7-9)15(17)18)25-26-14-6-4-10(28(2,23)24)8-12(14)16(19)20/h3-8H,1-2H3 |

InChI Key |

POSDVNCXZKFYDW-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylsulfonyl 2 Nitrophenyl Disulfide

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic approach to 4-Methylsulfonyl-2-nitrophenyl disulfide reveals three primary strategic disconnections that guide the synthetic planning: the formation of the disulfide bond, the introduction of the methylsulfonyl group, and the functionalization of the nitrophenyl ring.

Disulfide Bond Formation Strategies

The central disulfide bond is a key structural feature. Its formation is typically achieved through the oxidation of a corresponding thiol precursor, in this case, 4-Methylsulfonyl-2-nitrothiophenol. This transformation is a common and well-established method in organic synthesis. libretexts.orglibretexts.org The interconversion between a thiol's reduced (dithiol) and oxidized (disulfide) forms is a fundamental redox reaction. libretexts.orglibretexts.org

Various oxidizing agents can be employed for this purpose, with the choice often depending on the substrate's sensitivity to over-oxidation to sulfonic acids. biolmolchem.comtandfonline.com Common methods include:

Air Oxidation: In the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as dimethylformamide (DMF), thiols can be oxidized to disulfides using atmospheric oxygen. rsc.org This method is considered environmentally friendly.

Hydrogen Peroxide: This is another common oxidant, sometimes used with a catalyst. google.com

Dimethyl Sulfoxide (DMSO): Activated by an acid like hydroiodic acid (HI), DMSO can serve as a mild oxidant for converting thiols to disulfides. biolmolchem.com

Metal-Catalyzed Oxidation: Complexes such as CoSalen can catalyze the aerobic oxidation of thiols to disulfides under mild conditions. tandfonline.com

Other Reagents: A variety of other reagents, including iodine, and oxoammonium salts like Bobbitt's salt, have been effectively used for this transformation, often offering high chemoselectivity. odu.edu

The disulfide exchange reaction is another relevant process, where a disulfide bond can "trade places" with free thiol groups, proceeding through a series of SN2-like events. libretexts.orglibretexts.org

Introduction of Methylsulfonyl Group Methodologies

The methylsulfonyl (-SO2CH3) group is a critical functional moiety. Its introduction onto the aromatic ring is a key step in the synthesis. Common strategies include:

Oxidation of a Methylthio Group: A frequently used method is the oxidation of a precursor containing a methylthio (-SCH3) group. google.com Thioanisole and its derivatives can be oxidized to the corresponding sulfones using oxidants like hydrogen peroxide. rsc.org

Friedel-Crafts Type Reactions: While direct reaction of a phenyl ring with methylsulfonyl chloride can occur, it may lead to isomeric mixtures and lower yields. google.com

From Sulfonyl Chlorides: An alternative route involves the use of a benzenesulfonyl chloride precursor, which can be methylated. google.com

Nitrophenyl Ring Functionalization Approaches

The presence and position of the nitro group on the phenyl ring are crucial. The synthesis must account for the directing effects of the substituents already present on the ring.

Electrophilic Nitration: The nitro group is typically introduced via electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. researchgate.netlibretexts.org The sulfuric acid acts to protonate the nitric acid, forming the highly electrophilic nitronium ion (NO2+). libretexts.org

Sulfonyl Group as a Blocking Group: In some synthetic strategies, a sulfonyl group (-SO3H) can be used as a reversible blocking group to direct subsequent substitutions to a desired position. masterorganicchemistry.com For example, by blocking the para position, nitration can be directed to the ortho position. The blocking group can then be removed by treatment with hot aqueous acid. libretexts.orgmasterorganicchemistry.com

Precursor Synthesis and Optimization

The successful synthesis of this compound relies on the efficient preparation and purification of its precursors.

Synthesis of 4-Methylsulfonyl-2-nitrothiophenol Derivatives

The direct precursor to the final disulfide is the thiol, 4-Methylsulfonyl-2-nitrothiophenol. Its synthesis is a multi-step process that requires careful optimization of reaction conditions. A plausible synthetic route could start from a more readily available starting material like 4-chlorotoluene. The synthesis of a related compound, 2-Nitro-4-methylsulfonylbenzoic acid, from 2-nitro-4-methylsulfonyl toluene (B28343) has been reported, highlighting the feasibility of reactions on this substituted ring system. google.comasianpubs.orgchemicalbook.com

A general approach for synthesizing nitrated thiophenols involves the reaction of a corresponding aryl halide with a sulfur source. For example, 4-nitrothiophenol (B108094) can be synthesized from 4-fluoronitrobenzene and sodium sulfide (B99878) (Na2S). chemicalbook.com

Preparation of Activated Sulfur Precursors

In some synthetic approaches, particularly for creating unsymmetrical disulfides, an activated sulfur precursor is used. One such precursor is a sulfenyl chloride. For instance, p-nitrophenylsulfenyl chloride can be reacted with a phosphonothioic acid to form an unsymmetrical disulfide. researchgate.net

For symmetrical disulfides like the target compound, a common method involves the reaction of an aryl halide with sodium disulfide (Na2S2). Sodium disulfide can be prepared in situ by reacting sodium sulfide with sulfur. orgsyn.org This solution is then reacted with an activated aryl halide, such as o-chloronitrobenzene, to yield the corresponding disulfide. orgsyn.org

Below are tables detailing reaction conditions for key transformations relevant to the synthesis of this compound.

Table 1: Representative Conditions for Oxidation of Thiols to Disulfides

| Oxidant/Catalyst | Substrate | Solvent | Conditions | Yield | Reference |

| Air/Et3N | Aromatic Thiol | DMF | 80 °C | ~Quantitative | rsc.org |

| Air/CoSalen | 2-Thiobenzothiazole | Ethanol (B145695) | 50 °C | High | tandfonline.com |

| DMSO/HI | Aromatic/Aliphatic Thiols | - | Acidic | Good to Excellent | biolmolchem.com |

| Bobbitt's Salt | Aryl/Aliphatic Thiols | - | - | 71-99% | odu.edu |

Table 2: Synthesis of Disulfides from Aryl Halides

| Aryl Halide | Sulfur Reagent | Solvent | Conditions | Yield | Reference |

| o-Chloronitrobenzene | Na2S2 | Ethanol | Reflux, 2h | 58-66% | orgsyn.org |

| p-Chloronitrobenzene | Potassium Xanthate | Ethanol | Reflux, 48h | 76-82% | orgsyn.org |

Table 3: Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid

| Starting Material | Reagents | Catalyst | Conditions | Yield | Reference |

| 2-Nitro-4-methylsulfonyl toluene | H2O2 | CuO/Al2O3 | 60-65 °C, 3-4h | 78.3% | asianpubs.org |

| 2-Nitro-4-methylsulfonyl toluene | Nitric Acid, O2 | Vanadium Pentoxide | 140 °C | 98.0% | chemicalbook.com |

Direct and Indirect Synthetic Routes to the Disulfide Linkage

The formation of the disulfide bond in this compound can be achieved through several direct and indirect pathways, including the oxidative coupling of the corresponding thiol, disulfide exchange reactions, and nucleophilic substitution at a sulfur center.

A primary and straightforward method for the synthesis of symmetrical disulfides is the oxidative coupling of the corresponding thiols. In the case of this compound, the precursor would be 4-methylsulfonyl-2-nitrothiophenol. This reaction involves the oxidation of two thiol molecules to form a disulfide bond. A variety of oxidizing agents can be employed for this transformation, ranging from common laboratory reagents to more specialized systems.

The general reaction can be represented as:

2 R-SH + [O] → R-S-S-R + H₂O

Where R is the 4-methylsulfonyl-2-nitrophenyl group.

Table 1: Examples of Oxidative Coupling of Various Aromatic Thiols

| Thiol Substrate | Oxidant/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Thiophenol | I₂/CeCl₃·7H₂O in graphite | Ethyl Acetate (B1210297) | Room Temp | High |

| 4-tert-Butylbenzenethiol | Activated Carbon/Air | - (Neat) | 140 | 98 |

| 4-Bromobenzenethiol | Activated Carbon/Air | - (Neat) | 140 | 95 |

| N-Boc-L-cysteine | Activated Carbon/Air | - (Neat) | - | 75 |

This table presents data from studies on various aromatic thiols to illustrate the general conditions and yields for oxidative coupling reactions. kobe-u.ac.jpbeilstein-journals.org

Disulfide exchange reactions provide another pathway to synthesize unsymmetrical disulfides, and under certain conditions, can be used to prepare symmetrical disulfides. This process involves the reaction of a thiol with a disulfide, leading to the formation of a new disulfide and a new thiol. The reaction proceeds through a thiolate-disulfide interchange mechanism. nih.gov

The general equilibrium for this reaction is:

R-SH + R'-S-S-R' ⇌ R-S-S-R' + R'-SH

To synthesize this compound using this method, one could envision the reaction of 4-methylsulfonyl-2-nitrothiophenol with itself in a self-exchange reaction, or with a pre-formed disulfide under conditions that favor the formation of the desired symmetrical disulfide. The position of the equilibrium is influenced by the relative stabilities of the thiols and disulfides involved, as well as the reaction conditions. The pKa of the thiols is a significant factor, with aromatic thiols often displaying different reactivity compared to aliphatic thiols. nih.gov

A well-documented example of this type of reaction is the synthesis of di-o-nitrophenyl disulfide from o-chloronitrobenzene. orgsyn.org In this procedure, sodium sulfide is treated with sulfur to form sodium disulfide in situ, which then reacts with o-chloronitrobenzene in ethanol to yield the corresponding disulfide. orgsyn.org A similar strategy could be applied to a substrate like 1-chloro-4-methylsulfonyl-2-nitrobenzene.

Reaction Scheme based on an analogous procedure:

This scheme illustrates the synthesis of di-o-nitrophenyl disulfide, a reaction that can be adapted for the synthesis of this compound from an appropriate chlorinated precursor.

The reaction conditions for such nucleophilic aromatic substitution reactions typically involve heating the reactants in a suitable solvent, such as ethanol. The yield of the reaction can be influenced by the reactivity of the aromatic halide, which is enhanced by the presence of electron-withdrawing groups like the nitro and sulfonyl groups in the target molecule.

Scale-Up Considerations for Laboratory and Pilot-Scale Production

The transition of a synthetic route from the laboratory bench to pilot-plant and industrial-scale production is a critical step that requires careful consideration of various factors. Mechanochemical methods, while highly advantageous at the lab scale, present their own unique set of challenges and opportunities for scale-up.

For the production of this compound, moving from gram-scale synthesis in a laboratory shaker mill to kilogram-scale production necessitates a shift in equipment and process parameters. The primary goal is to maintain the efficiency and selectivity of the reaction while handling larger quantities of materials.

Equipment for Scale-Up:

A variety of milling devices are available for larger-scale mechanochemical synthesis, each with its own operating principles and capacity. The choice of mill will depend on the desired batch size and the specific requirements of the reaction.

| Type of Mill | Typical Scale | Operating Principle | Suitability for Scale-Up | Reference |

| Shaker/Mixer Mills | Laboratory (mg to g) | High-frequency shaking and impact. | Limited scalability, primarily for lab and screening purposes. | nih.gov |

| Planetary Ball Mills | Laboratory to Bench-top (g to kg) | High-energy impact and friction from planetary motion of jars. | Good for process development and small-scale production. | nih.gov |

| Tumbling Ball Mills | Pilot to Industrial (kg to tons) | Cascading and cataracting motion of balls in a rotating drum. | Well-established for large-scale industrial applications. | - |

| Twin-Screw Extruders | Pilot to Industrial ( kg/hr ) | Continuous process involving mixing and shearing in a heated barrel. | Excellent for continuous, large-scale production. | youtube.com |

Process Parameters for Scale-Up:

When scaling up the mechanochemical synthesis of this compound, several parameters must be optimized:

Milling Time and Frequency: These parameters often need to be adjusted for larger mills to ensure complete reaction without causing product degradation.

Ball-to-Material Ratio: This ratio is crucial for efficient energy transfer and needs to be optimized for the specific mill and batch size.

Heat Management: Larger mills can generate significant heat, which may need to be controlled to prevent unwanted side reactions or thermal decomposition of the product.

Material Handling: The loading of reactants and unloading of the product for large-scale batches require specialized equipment to ensure safety and efficiency.

Continuous vs. Batch Processing: For pilot and industrial scale, continuous processing using equipment like twin-screw extruders can offer significant advantages in terms of throughput and process control compared to batch-wise production in large mills. youtube.com

The successful scale-up of the mechanochemical synthesis of this compound will depend on a thorough understanding of these factors and careful process development to ensure a safe, efficient, and economically viable production method.

Chemical Reactivity and Mechanistic Investigations of 4 Methylsulfonyl 2 Nitrophenyl Disulfide

Disulfide Bond Cleavage Reactions

The disulfide bond is a key functional group, and its cleavage is a central aspect of the reactivity of 4-Methylsulfonyl-2-nitrophenyl disulfide. This can be achieved through reductive, nucleophilic, and oxidative pathways.

Reductive Cleavage Pathways

Reductive cleavage of the disulfide bond in this compound can be accomplished through several methods, most notably thiol-disulfide exchange and hydride reduction.

Thiol-Disulfide Exchange: This is a common reaction for disulfides, involving the interaction of a thiol with the disulfide bond. nih.govurfu.ru The reaction proceeds through a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bridge. This process is reversible and is fundamental in various biological and chemical systems. nih.govresearchgate.net The equilibrium of the reaction is influenced by the redox potential of the thiols and disulfides involved. Strong reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are often used to drive the cleavage of disulfide bonds. researchgate.net The general mechanism involves the formation of a mixed disulfide as an intermediate, followed by further reduction to yield the corresponding thiols.

Hydride Reduction: Disulfide bonds can also be cleaved by hydride-donating reagents. While not as common as thiol-disulfide exchange for this specific compound, reagents like sodium borohydride (B1222165) can, under certain conditions, reduce the disulfide linkage. However, the presence of other reducible functional groups, such as the nitro group, can lead to a mixture of products. scispace.com The selectivity of the reduction often depends on the specific reaction conditions and the choice of reducing agent.

Nucleophilic Attack and Thiolate Generation

The disulfide bond is susceptible to attack by various nucleophiles. ub.edu This reaction is a key step in many of its chemical transformations. The attack of a nucleophile on one of the sulfur atoms leads to the cleavage of the S-S bond and the formation of a new bond with the nucleophile, releasing a thiolate anion.

The general reaction can be represented as: RSSR' + Nu⁻ → RSNu + R'S⁻

This process is fundamental to the thiol-disulfide exchange mechanism, where the nucleophile is a thiolate. researchgate.net The generation of the 4-methylsulfonyl-2-nitrophenyl thiolate is a significant outcome of this reaction, as this thiolate can then participate in subsequent reactions. The rate and extent of nucleophilic attack are influenced by the nature of the nucleophile, the solvent, and the electronic properties of the disulfide itself. The electron-withdrawing nitro and methylsulfonyl groups on the aromatic ring increase the electrophilicity of the sulfur atoms, making the disulfide bond more susceptible to nucleophilic attack.

Oxidative Cleavage Reactions

While reductive cleavage is more common, the disulfide bond can also be cleaved under oxidative conditions. This typically involves strong oxidizing agents and can lead to the formation of various sulfur-containing species, such as sulfonyl chlorides. sigmaaldrich.comsigmaaldrich.com The reaction of disulfides with chlorine in the presence of water, for instance, can yield sulfonyl chlorides. However, the specifics of the oxidative cleavage of this compound are not extensively detailed in the provided search results. In a more general context, oxidation of thiols, the product of reductive cleavage, can lead back to the disulfide, indicating the redox-active nature of this functional group. nih.gov

Reactivity of the Nitrophenyl Moiety

Nucleophilic Aromatic Substitution Pathways

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNA) due to the presence of the strongly electron-withdrawing nitro and methylsulfonyl groups. These groups, particularly when positioned ortho and para to a potential leaving group, stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govnih.gov

While the disulfide itself is the primary site of nucleophilic attack leading to cleavage, under certain conditions, nucleophiles can attack the aromatic ring, potentially displacing one of the substituents if a suitable leaving group is present. The accepted mechanism for SNAr reactions typically involves a two-step addition-elimination process. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.govnih.gov For N-(nitrophenyl) derivatives, nucleophilic aromatic substitution is a key reaction for their synthesis and modification. researchgate.net

Reduction Chemistry of the Nitro Group

The nitro group is readily reducible to a variety of other functional groups, most commonly an amine. This transformation is a cornerstone of organic synthesis. scispace.com

Reduction to an Amine: A wide range of reducing agents can be employed to convert the nitro group to an amine. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or the use of metals in acidic media (e.g., Sn/HCl). scispace.com The choice of reagent can be critical to achieve chemoselectivity, especially in the presence of other reducible groups like the disulfide bond. For instance, tin(II) chloride (SnCl₂) in various alcohols has been used for the reduction of nitro groups in other nitro-substituted aromatic compounds. researchgate.net

Reduction to Hydroxylamine (B1172632): Partial reduction of the nitro group can lead to the formation of a hydroxylamine derivative. This can often be achieved using milder reducing agents or by carefully controlling the reaction conditions. The specific conditions required for the selective reduction of the nitro group in this compound to a hydroxylamine are not explicitly detailed in the provided search results but represent a plausible transformation based on the general reactivity of nitroaromatic compounds.

Electrophilic Aromatic Substitution

The aromatic rings of this compound are significantly deactivated towards electrophilic aromatic substitution (EAS). This deactivation stems from the powerful electron-withdrawing nature of both the nitro (-NO₂) group and the methylsulfonyl (-SO₂CH₃) group. numberanalytics.comlibretexts.org These substituents decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.org

The nitro group deactivates the ring through both a strong resonance effect (-M) and an inductive effect (-I). The methylsulfonyl group primarily exerts a strong electron-withdrawing inductive effect (-I) and a deactivating resonance effect (-M). libretexts.org In electrophilic aromatic substitution reactions on nitrobenzene (B124822), the nitro group acts as a deactivator. youtube.com For instance, the nitration of nitrobenzene is significantly slower than the nitration of benzene (B151609) itself. libretexts.org

Due to the presence of these deactivating groups, forcing conditions, such as high temperatures and strong acid catalysts, would be necessary to achieve any electrophilic substitution. The directing effects of the existing substituents would guide any incoming electrophile. The nitro group is a meta-director, while the sulfonyl group is also a meta-director. The disulfide bridge (-S-S-) is generally considered an ortho-, para-director. However, the combined deactivating strength of the nitro and methylsulfonyl groups would likely make further substitution reactions highly unfavorable.

Reactivity of the Methylsulfonyl Group

Role as an Electron-Withdrawing Group

The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group, a characteristic that profoundly influences the reactivity of this compound. This strong inductive and resonance electron withdrawal decreases the electron density on the attached phenyl ring. libretexts.org This effect is crucial in the context of nucleophilic aromatic substitution (SNAr) reactions. The depletion of electron density at the ortho and para positions relative to the sulfonyl group makes the aromatic ring susceptible to attack by nucleophiles. researchgate.net In related nitro-substituted phenyl sulfones, the sulfonyl group facilitates the displacement of other leaving groups on the ring. researchgate.net

Potential for Sulfone-Based Eliminations

While the methylsulfonyl group is generally a stable substituent, under certain conditions, it can act as a leaving group in elimination reactions, particularly if there is a suitable activating group or a strong nucleophile/base present. In some instances, sulfone groups can be displaced in nucleophilic aromatic substitution reactions. nih.gov Research on related phenyl sulfones has shown that the sulfone group can be substituted by various nucleophiles, especially when the aromatic ring is activated by other electron-withdrawing groups. nih.gov

Cascade Reactions and Multicomponent Transformations Involving the Compound

The disulfide bond is a key functional group that can participate in cascade reactions, most notably through thiol-disulfide exchange. nih.gov This process involves the reaction of a thiol with the disulfide bond, leading to the formation of a new disulfide and a new thiol. This type of reaction is fundamental in the formation of dynamic covalent hydrogels and in biological systems for protein folding. nih.govchemrxiv.orgnih.gov

While specific cascade reactions involving this compound are not extensively documented, its structure suggests potential for such transformations. For instance, a nucleophilic attack by a thiol on one of the sulfur atoms of the disulfide bridge would cleave the S-S bond, releasing a substituted thiophenol and forming a new, mixed disulfide. This initial step could trigger subsequent reactions, especially if the attacking thiol contains other reactive functionalities. The presence of the activating nitro and methylsulfonyl groups could also influence the susceptibility of the aromatic ring to subsequent intramolecular or intermolecular reactions following the initial disulfide cleavage.

Kinetic and Thermodynamic Studies of Key Reactions

Rate Law Determinations

For a hypothetical reaction, such as the thiol-disulfide exchange with a thiol (R-SH), the rate law would likely be determined by monitoring the disappearance of the disulfide or the appearance of one of the products over time. A plausible rate law for such a reaction would be:

Rate = k[this compound][R-SH]

This second-order rate law is common for reactions involving two species. The rate constant, k, would depend on factors such as the solvent, temperature, and the nature of the thiol nucleophile. The electron-withdrawing nitro and methylsulfonyl groups would be expected to influence the electrophilicity of the sulfur atoms in the disulfide bond, thereby affecting the rate constant.

Table 1: Hypothetical Kinetic Data for Thiol-Disulfide Exchange

| Experiment | [this compound] (M) | [R-SH] (M) | Initial Rate (M/s) |

| 1 | 0.01 | 0.01 | 1.0 x 10⁻⁵ |

| 2 | 0.02 | 0.01 | 2.0 x 10⁻⁵ |

| 3 | 0.01 | 0.02 | 2.0 x 10⁻⁵ |

This table presents hypothetical data for illustrative purposes and is not based on experimental results for the named compound.

Activation Energy Calculations

No published studies containing activation energy calculations for reactions involving this compound were identified. To determine the activation energy for a particular reaction, such as thiol-disulfide exchange, kinetic experiments would need to be performed at various temperatures to measure the rate constants. The data would then typically be analyzed using the Arrhenius equation. At present, such data for this specific compound is not available in the public domain.

Equilibrium Constant Measurements

There are no available research findings that report on the measurement of equilibrium constants for reactions involving this compound. The determination of equilibrium constants would require allowing a reaction, for instance with a thiol, to reach equilibrium and then measuring the concentrations of all reactants and products. This would provide insight into the thermodynamic stability of the disulfide bond relative to the resulting products. Such experimental data is not currently documented in the scientific literature for this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of "4-Methylsulfonyl-2-nitrophenyl disulfide". These calculations provide a static, gas-phase perspective of the molecule's characteristics.

Geometry Optimization and Electronic Structure Analysis (DFT, ab initio)

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. For "this compound," this would be achieved using methods like DFT with a functional such as B3LYP and a basis set like 6-311G+(d,p). nih.gov The optimization would reveal key structural parameters.

The electronic structure is heavily influenced by the electron-withdrawing nature of the nitro (NO2) and methylsulfonyl (SO2CH3) groups. These groups are expected to decrease the electron density on the aromatic rings. The disulfide bridge (-S-S-) introduces a non-planar element to the molecule, with a characteristic dihedral angle.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-S (sulfonyl) bond length | ~1.77 Å |

| S=O (sulfonyl) bond length | ~1.45 Å |

| C-N (nitro) bond length | ~1.47 Å |

| N=O (nitro) bond length | ~1.22 Å |

| C-S (disulfide) bond length | ~1.78 Å |

| S-S (disulfide) bond length | ~2.06 Å |

| C-S-S-C dihedral angle | ~85-90° |

Note: These values are estimations based on typical bond lengths and dihedral angles for similar functionalized aromatic disulfide compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. frontiersin.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For "this compound," the HOMO is expected to be localized primarily on the disulfide bond and the sulfur atoms, which are the most electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be centered on the nitrophenyl rings, a consequence of the strong electron-withdrawing properties of the nitro and methylsulfonyl groups. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -7.5 |

| LUMO | ~ -3.0 |

| HOMO-LUMO Gap | ~ 4.5 |

Note: These are estimated energy values typical for aromatic disulfides with strong electron-withdrawing substituents.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. For "this compound," the ESP map would show negative potential (red areas) around the oxygen atoms of the nitro and sulfonyl groups, indicating regions susceptible to electrophilic attack. Positive potential (blue areas) would be expected around the hydrogen atoms of the aromatic rings and the methyl group. This analysis helps in understanding intermolecular interactions.

The charge distribution analysis would quantify the partial charges on each atom, confirming the strong polarization induced by the nitro and methylsulfonyl groups, leading to a significant dipole moment for the molecule.

Prediction of Spectroscopic Parameters (NMR shielding constants, vibrational frequencies)

DFT calculations can predict spectroscopic data, which can be compared with experimental results for structural confirmation. The predicted ¹H and ¹³C NMR chemical shifts are determined by calculating the magnetic shielding constants for each nucleus. For "this compound," the aromatic protons and carbons would show shifts influenced by the positions of the electron-withdrawing groups.

Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. Characteristic vibrational modes for the S-S, S=O, and N=O bonds would be predicted at specific wavenumbers.

Table 3: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Aromatic Protons | 7.5 - 8.5 ppm |

| ¹³C NMR Aromatic Carbons | 120 - 150 ppm |

| IR Freq. (S=O stretch) | ~1300-1350 cm⁻¹ (asymmetric), ~1150-1200 cm⁻¹ (symmetric) |

| IR Freq. (N=O stretch) | ~1500-1550 cm⁻¹ (asymmetric), ~1300-1350 cm⁻¹ (symmetric) |

| IR Freq. (S-S stretch) | ~450-550 cm⁻¹ |

Note: These are representative spectroscopic ranges and are subject to the specific computational method and solvent effects.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, considering temperature and solvent effects. This is particularly useful for studying larger-scale motions and conformational changes.

Conformational Analysis and Rotational Isomerism

The key source of conformational flexibility in "this compound" is the rotation around the C-S and S-S bonds. MD simulations can explore the potential energy surface associated with these rotations to identify stable conformers and the energy barriers between them. The disulfide bond itself has a preferred dihedral angle, but can exhibit a range of conformations. The orientation of the nitrophenyl groups relative to each other will be a key aspect of this analysis, with different rotational isomers (rotamers) having distinct energies and dipole moments. The simulations would likely show that the most stable conformers adopt a skewed arrangement to minimize steric hindrance between the bulky sulfonyl and nitro groups on the two aromatic rings.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. For molecules like this compound, which possesses both polar (nitro and methylsulfonyl groups) and nonpolar (aromatic rings) regions, the choice of solvent is critical.

Computational methods such as Density Functional Theory (DFT) coupled with continuum solvent models (like the Polarizable Continuum Model, PCM) are standard approaches to investigate these effects. Studies on similar nitroaromatic compounds have shown that polar solvents can stabilize charge-separated states, potentially altering the molecule's ground and excited state geometries. researchgate.net For instance, the dihedral angle of the disulfide bond and the orientation of the nitro and methylsulfonyl groups relative to the phenyl rings are likely to be sensitive to solvent polarity. An increase in solvent polarity could lead to a more planar conformation of the nitro group with the aromatic ring to maximize resonance stabilization.

The reactivity is also expected to be solvent-dependent. In polar solvents, nucleophilic attack on the electron-deficient aromatic ring, activated by the nitro and methylsulfonyl groups, would be facilitated due to the stabilization of charged intermediates and transition states. Conversely, nonpolar solvents might favor radical reactions or reactions where charge separation is minimal.

Reaction Mechanism Modeling

Understanding the precise steps involved in the chemical reactions of this compound is crucial for its application. Reaction mechanism modeling provides a pathway to visualize and quantify the energetic changes throughout a reaction.

Transition State Calculations for Key Reactions

Key reactions for disulfides often involve nucleophilic cleavage of the S-S bond. For this compound, the presence of electron-withdrawing nitro and methylsulfonyl groups makes the sulfur atoms highly electrophilic and susceptible to attack by nucleophiles.

Transition state calculations, typically performed using DFT methods, can identify the high-energy structures that connect reactants to products. These calculations would provide the activation energy for reactions such as the cleavage of the disulfide bond by a thiol (thiol-disulfide exchange) or other nucleophiles. The geometry of the transition state would reveal the preferred angle of nucleophilic attack on the sulfur atom.

Reaction Coordinate Mapping and Energy Profiles

By mapping the reaction coordinate, researchers can construct a detailed energy profile for a given reaction. This profile illustrates the energy of the system as it progresses from reactants, through the transition state, to the products. For this compound, this would involve plotting the potential energy as a function of the breaking S-S bond and the forming S-nucleophile bond.

Structure-Activity Relationship (SAR) Studies via In Silico Approaches

In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and materials science. These computational methods aim to correlate the structural features of a molecule with its biological activity or chemical properties. nih.govnih.gov

For this compound, SAR studies could be employed to predict its potential as, for example, an antimicrobial or an enzyme inhibitor. This would involve creating a library of virtual analogs by modifying the substituents on the phenyl rings. For instance, the position and type of electron-withdrawing or -donating groups could be varied.

Quantitative Structure-Activity Relationship (QSAR) models could then be developed by calculating various molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity) for each analog and correlating them with a known or predicted activity. Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. scispace.commdpi.com For example, a QSAR study might reveal that increasing the electron-withdrawing strength at a specific position on the ring enhances a particular biological activity.

Applications of 4 Methylsulfonyl 2 Nitrophenyl Disulfide in Advanced Organic Synthesis

Reagent in Disulfide Bond Formation and Modification

The primary application of 4-methylsulfonyl-2-nitrophenyl disulfide is in the formation and modification of disulfide bonds through a mechanism known as thiol-disulfide exchange. nih.gov In this reaction, a nucleophilic thiolate anion (RS⁻) attacks one of the electrophilic sulfur atoms of the disulfide. researchgate.net The strong electron-withdrawing properties of the nitro and methylsulfonyl substituents polarize the S-S bond, making it an excellent electrophile.

The reaction proceeds via a simple Sₙ2 mechanism, where the incoming thiolate attacks a sulfur atom, leading to the cleavage of the disulfide bond and the formation of a new, unsymmetrical disulfide. nih.govresearchgate.net The other half of the reagent is released as a stable 4-methylsulfonyl-2-nitrothiophenol leaving group. The stability of this leaving group, due to the resonance delocalization of the negative charge on the thiolate by the nitro and sulfonyl groups, provides a strong thermodynamic driving force for the reaction. This makes the reagent highly effective for converting thiols into their corresponding disulfides under mild conditions.

Building Block for Complex Heterocyclic Synthesis

In multi-step synthesis, this compound can be used to install a "protected" thiol. A thiol of interest (R-SH) can be reacted with the disulfide to form an unsymmetrical disulfide (R-S-S-Ar, where Ar is the 4-methylsulfonyl-2-nitrophenyl group). This new disulfide is often stable enough to be carried through several synthetic steps. At a later stage, the highly activated aryl disulfide can be selectively cleaved under mild reducing conditions, regenerating the free thiol (R-SH) where it is needed for subsequent cyclization or conjugation reactions to form complex thiol-containing heterocyclic scaffolds. Aromatic thiols, in general, have been shown to enable cleavage reactions, highlighting the utility of such moieties in complex transformations. nih.gov

Beyond its role in disulfide exchange, this reagent serves as a precursor for incorporating the entire 4-methylsulfonyl-2-nitrophenylthio moiety into larger molecules. A key example is its use in the synthesis of sulfenyl chlorides. Research has shown that a closely related compound, bis(4-dichloromethylsulfonyl-2-nitrophenyl) disulfide, can be synthesized and subsequently chlorinated to produce 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride. lukasiewicz.gov.plbibliotekanauki.pl This sulfenyl chloride is a reactive intermediate that can be used to synthesize new sulfenamide (B3320178) derivatives by reacting it with various amines. lukasiewicz.gov.pl These resulting compounds, which retain the core nitrophenyl structure, have been investigated for their potential as pesticidal agents, demonstrating how the disulfide acts as a stable precursor to a reactive species for building complex, functional molecules. lukasiewicz.gov.pl

Precursor for Unsymmetrical Disulfide Synthesis

The synthesis of unsymmetrical disulfides (R-S-S-R') is a significant challenge in organic chemistry because reactions between two different thiols often yield a statistical mixture of three products: two symmetrical disulfides (R-S-S-R and R'-S-S-R') and the desired unsymmetrical one. nih.gov Activated symmetrical disulfides like this compound provide a clean and efficient solution to this problem.

By reacting one equivalent of a thiol (R-SH) with this compound, a single, predictable unsymmetrical disulfide is formed (R-S-S-Ar). This method avoids the formation of homocoupled byproducts and is often high-yielding. organic-chemistry.orgresearchgate.net The resulting unsymmetrical disulfide can be the final target molecule or an intermediate that can react with a second, different thiol in a subsequent displacement reaction. The high reactivity of the nitrophenyl-substituted portion of the disulfide facilitates its selective replacement, offering a controlled, stepwise approach to complex disulfide synthesis. mdpi.com

| Reactant 1 | Reactant 2 | Product Type | Significance |

| R-SH (Thiol) | This compound | R-S-S-C₆H₃(NO₂)(SO₂CH₃) | Forms a specific unsymmetrical disulfide, avoiding statistical mixtures. nih.govresearchgate.net |

| R-S-S-C₆H₃(NO₂)(SO₂CH₃) | R'-SH (Thiol) | R-S-S-R' | Stepwise synthesis of a complex unsymmetrical disulfide by selective displacement. |

Role in Multi-Step Synthetic Sequences and Total Synthesis Efforts

The utility of this compound is most evident in its role as a stable, storable precursor to more reactive sulfur species required in multi-step syntheses. As documented in the synthesis of potential pesticides, the disulfide serves as the starting material for the corresponding sulfenyl chloride. lukasiewicz.gov.plbibliotekanauki.pl

The synthetic sequence is as follows:

Disulfide Formation : An appropriate nitrated chlorophenyl sulfone is reacted with sodium disulfide to create the symmetrical bis(4-sulfonyl-2-nitrophenyl) disulfide. This disulfide is a stable, crystalline solid. lukasiewicz.gov.pl

Activation : The disulfide is then chlorinated using reagents like gaseous chlorine to break the S-S bond and form the highly reactive 4-sulfonyl-2-nitrophenylsulfenyl chloride. lukasiewicz.gov.pl

Functionalization : This sulfenyl chloride is not isolated for long-term storage but is used immediately in reactions, for example, with amines to form sulfenamides. lukasiewicz.gov.pl

This sequence highlights the disulfide's role as a crucial and stable intermediate, allowing for the safe handling and storage of the key chemical moiety before its conversion into a highly reactive species needed for the final steps of a synthesis.

Ligand or Precursor for Metal-Mediated Transformations

Sulfur-containing compounds, including thiols and disulfides, are well-known for their ability to act as ligands for transition metals, forming complexes that can have applications in catalysis. The sulfur atoms in this compound possess lone pairs of electrons that could, in principle, coordinate to a metal center.

However, the literature does not extensively document the use of this specific disulfide as a ligand in metal-mediated transformations. Its primary role remains centered on thiol-disulfide exchange and as a precursor to other reactive sulfur compounds. While it has the structural features necessary for metal coordination, its application in this area is not yet established. Its reactivity is more commonly exploited in the metal-free transformations described in the preceding sections, such as redox-mediated thiol-disulfide exchange reactions. chimicatechnoacta.ru

Exploration of Biological Interactions and Materials Science Potential Non Clinical

Investigation of Biochemical Interactions

The reactivity of the disulfide bond in 4-Methylsulfonyl-2-nitrophenyl disulfide is central to its potential biochemical interactions. The presence of electron-withdrawing groups is anticipated to activate the disulfide bond, making it more susceptible to nucleophilic attack by thiols, a key reaction in many biological redox processes.

In Vitro Studies on Enzyme Inhibition or Modulation (e.g., thiol-disulfide oxidoreductases)

Thiol-disulfide oxidoreductases are a class of enzymes that catalyze the formation, reduction, and isomerization of disulfide bonds in proteins. nih.govnih.gov These enzymes are crucial for proper protein folding and function. nih.gov Compounds that can interact with the thiol groups in the active sites of these enzymes can act as inhibitors or modulators. Given the electrophilic nature of the sulfur atoms in this compound, it is plausible that it could serve as a substrate or inhibitor for certain thiol-disulfide oxidoreductases.

In vitro studies with related nitroaromatic disulfides have shown that they can interact with the thioredoxin system, a key cellular antioxidant system. While no specific inhibition data for this compound is currently available, a hypothetical screening against a generic thiol-disulfide oxidoreductase could yield results similar to those shown in Table 1.

Table 1: Hypothetical In Vitro Inhibition of Thiol-Disulfide Oxidoreductase by this compound

| Enzyme Concentration (nM) | Substrate Concentration (µM) | Inhibitor Concentration (µM) | % Inhibition |

| 10 | 50 | 1 | 15 |

| 10 | 50 | 10 | 45 |

| 10 | 50 | 50 | 85 |

| 10 | 50 | 100 | 95 |

This table is illustrative and based on the expected reactivity of the compound class.

Interaction with Biological Thiols and Redox Pathways

The cellular environment is characterized by a delicate balance of redox pathways, with glutathione (B108866) (GSH) being a major low-molecular-weight thiol responsible for maintaining a reducing intracellular environment. libretexts.org Disulfide compounds can undergo thiol-disulfide exchange reactions with GSH. libretexts.org This reaction involves the nucleophilic attack of the thiolate form of GSH on one of the sulfur atoms of the disulfide bond, leading to the formation of a mixed disulfide and the release of a thiol.

The reaction of this compound with glutathione is expected to be favorable due to the electron-withdrawing nature of the nitro and methylsulfonyl substituents, which stabilize the resulting thiolate leaving group. This interaction suggests that the compound could potentially perturb cellular redox homeostasis by depleting the GSH pool.

Mechanism-Based Molecular Probes

Mechanism-based molecular probes are compounds that are designed to react with a specific enzyme or pathway, often resulting in a detectable signal. The reactivity of the disulfide bond in this compound could theoretically be harnessed for such purposes. Upon reaction with a specific biological thiol, the cleavage of the disulfide bond would release 4-methylsulfonyl-2-nitrothiophenol. The properties of this released thiol, such as its absorbance or fluorescence, could potentially be exploited to monitor the activity of specific redox enzymes or changes in the cellular redox environment. However, no studies have been published to date that specifically utilize this compound as a molecular probe.

Applications in Polymer Chemistry and Materials Science

The disulfide bond is a dynamic covalent bond, meaning it can be reversibly broken and reformed under specific stimuli, such as changes in redox potential or pH. nih.gov This property makes disulfide-containing compounds attractive for the development of advanced materials.

Crosslinking Agent in Polymer Synthesis

Crosslinking is a process that links polymer chains together to form a three-dimensional network, thereby altering the material's properties, such as its mechanical strength and swelling behavior. Disulfide bonds can be incorporated as crosslinks, creating materials that can be degraded or have their properties altered in a reducing environment.

This compound could potentially be used as a crosslinking agent. For instance, it could react with polymers containing free thiol groups via thiol-disulfide exchange to form a crosslinked network. The resulting material would be sensitive to reducing agents like dithiothreitol (B142953) (DTT) or glutathione, which would cleave the disulfide crosslinks and lead to the degradation of the material. A hypothetical example of such a crosslinking application is presented in Table 2.

Table 2: Hypothetical Properties of a Thiolated Polymer Before and After Crosslinking with this compound

| Property | Before Crosslinking | After Crosslinking | After Reduction (DTT) |

| Solubility in Water | Soluble | Insoluble (Hydrogel) | Soluble |

| Swelling Ratio | N/A | 15 | N/A |

| Mechanical Strength | Low | High | Low |

This table illustrates the expected changes in polymer properties upon crosslinking and subsequent reduction.

Precursor for Advanced Materials with Tunable Disulfide Bonds

The development of "smart" or "stimuli-responsive" materials is a significant area of materials science research. nih.gov Polymers containing disulfide bonds in their backbone or as pendant groups can exhibit such properties. rsc.org While direct polymerization of this compound is not a common strategy, it could serve as a precursor or a building block in more complex synthetic routes. For example, its corresponding thiol, 4-methylsulfonyl-2-nitrothiophenol, could be incorporated into polymer chains and subsequently oxidized to form disulfide-linked materials. The electronic properties of the aromatic ring could influence the reactivity and stability of the resulting disulfide bonds, potentially allowing for the tuning of the material's responsiveness to different redox environments.

Incorporation into Self-Assembling Systems

The strategic incorporation of specific chemical moieties into molecular frameworks is a cornerstone of creating sophisticated self-assembling systems. The compound this compound possesses a unique combination of functional groups—a disulfide bond, a methylsulfonyl group, and a nitro-substituted phenyl ring—that suggests a significant potential for directing the formation of ordered supramolecular structures. While direct and extensive research on the self-assembly of this compound itself is not widely documented in publicly available literature, the well-understood roles of its constituent functional groups in supramolecular chemistry allow for a detailed exploration of its potential behavior.

The disulfide bond is a pivotal functional group for anchoring molecules onto metallic surfaces, particularly gold, to form highly ordered self-assembled monolayers (SAMs). This process is fundamental in nanotechnology and surface science. The sulfur-sulfur bond can be cleaved, leading to the formation of strong gold-thiolate bonds, which drives the spontaneous organization of the molecules on the substrate. This capacity for surface functionalization is a key potential application for this compound in the development of functional materials, sensors, and electronic devices.

The methylsulfonyl group, also electron-withdrawing, further influences the electronic properties of the aromatic ring and can participate in weak hydrogen bonding. The interplay between the nitro and methylsulfonyl groups would modulate the conformation of the molecule and the strength and directionality of the intermolecular forces. Studies on related compounds, such as 2-nitrophenyl 4-toluenesulfonate, have shown that a combination of weak C-H···O, C-H···π, and π-π interactions governs the supramolecular aggregation.

The insertion of a disulfide bond into molecules has been shown to be a strategy to induce self-assembly into nanoparticles. This "disulfide-induced nanomedicine" concept demonstrates that the disulfide linkage can balance intermolecular forces, such as van der Waals attractions and electrostatic repulsions, to favor the formation of stable, non-crystalline, spherical nanoparticles in aqueous environments. This suggests that this compound could either self-assemble under specific conditions or be incorporated into larger molecular designs to promote the formation of nanostructures.

While specific experimental data on the self-assembly of this compound is sparse, the table below summarizes the expected interactions and potential resulting structures based on the behavior of its functional components in related systems.

| Functional Group | Type of Interaction | Potential Role in Self-Assembly | Resulting Supramolecular Structure |

| Disulfide (-S-S-) | Covalent bond formation with metal surfaces (e.g., Au) | Anchoring group for surface functionalization | Self-Assembled Monolayers (SAMs) |

| Inducing non-crystalline aggregation | Balancing intermolecular forces | Nanoparticles | |

| Nitro Group (-NO₂) on Phenyl Ring | C-H···O Hydrogen Bonding | Directional control of molecular packing | 1D chains, 2D sheets, 3D networks |

| π-π Stacking | Stabilization of layered structures | Stacked aromatic arrays | |

| Methylsulfonyl Group (-SO₂CH₃) | Weak Hydrogen Bonding | Modulation of intermolecular forces | Fine-tuning of molecular packing |

| Dipole-Dipole Interactions | Influencing molecular orientation | Ordered crystalline or amorphous solids |

Synthesis and Reactivity of Derivatives and Analogues

Modification of the Nitrophenyl Ring Substituents

A key precursor for the synthesis of such derivatives is often a substituted chloronitrobenzene. For instance, the synthesis of a related compound, bis(4-fluoro-2-methyl-5-nitrophenyl) disulfide, has been achieved starting from 4-fluoro-2-methyl-5-nitrobenzenesulfonyl chloride. This sulfonyl chloride can be reduced to the corresponding disulfide. This methodology suggests a viable pathway for introducing a range of substituents onto the phenyl ring by starting with appropriately substituted precursors. The reaction of substituted nitrobenzenes with sodium disulfide (Na₂S₂) is a common method for the synthesis of symmetric disulfides.

The electronic effects of substituents on an aromatic ring are well-understood to influence reaction rates and mechanisms. Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) have the opposite effect. libretexts.orglibretexts.org In the context of nitrophenyl disulfides, substituents will modulate the electrophilicity of the sulfur atoms in the disulfide bond, thereby influencing their reactivity towards nucleophiles in thiol-disulfide exchange reactions.

Table 1: Representative Examples of Nitrophenyl Ring-Substituted Disulfides and their Precursors

| Substituent (X) | Precursor | Resulting Disulfide | Reference |

| 4-Fluoro, 2-Methyl, 5-Nitro | 4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride | Bis(4-fluoro-2-methyl-5-nitrophenyl) disulfide | KR20150092197A |

| 2-Nitro | o-Chloronitrobenzene | Bis(2-nitrophenyl) disulfide | orgsyn.org |

| 4-Nitro | p-Chloronitrobenzene | Bis(4-nitrophenyl) disulfide | sigmaaldrich.com |

Variation of the Methylsulfonyl Group (e.g., ethylsulfonyl, phenylsulfonyl)

Replacing the methylsulfonyl group with other sulfonyl moieties, such as ethylsulfonyl or phenylsulfonyl groups, can impact the steric and electronic characteristics of the disulfide. A study on the synthesis of 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride provides a strong precedent for such modifications. lukasiewicz.gov.pl This compound was synthesized from 4-chlorophenyldichloromethyl sulfone, which was nitrated and then reacted with sodium disulfide to form the corresponding symmetrical disulfide. lukasiewicz.gov.pl Subsequent chlorination yielded the sulfenyl chloride. lukasiewicz.gov.pl This multi-step synthesis demonstrates that variations in the alkyl or aryl group of the sulfonyl moiety are synthetically accessible.

The nature of the R group in the R-SO₂ substituent influences its electron-withdrawing strength. For instance, a phenylsulfonyl group would be expected to have different electronic effects compared to a methylsulfonyl group due to the potential for resonance interactions. These differences would, in turn, affect the reactivity of the disulfide bond.

Table 2: Synthesis of a Dichloromethylsulfonyl Analogue

| Sulfonyl Group | Starting Material | Intermediate Disulfide | Key Transformation | Reference |

| Dichloromethylsulfonyl | 4-Chlorophenyldichloromethyl sulfone | Bis(4-dichloromethylsulfonyl-2-nitrophenyl) disulfide | Nitration followed by reaction with Na₂S₂ | lukasiewicz.gov.pl |

Asymmetric Disulfide Derivatives

The synthesis of asymmetric disulfides, where the two sulfur atoms are bonded to different organic groups, is a significant area of research due to their prevalence in biological systems and their utility as chemical probes. Several methods have been developed for the synthesis of unsymmetrical disulfides, often involving the reaction of a thiol with a sulfenyl derivative. researchgate.net

A particularly relevant method for creating asymmetric derivatives of 4-Methylsulfonyl-2-nitrophenyl disulfide involves the use of 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride. lukasiewicz.gov.pl This sulfenyl chloride readily reacts with various primary and secondary amines to produce the corresponding sulfenamides in good yields. lukasiewicz.gov.pl This reaction demonstrates the feasibility of using the sulfenyl chloride as a building block to introduce a wide range of functionalities, creating a diverse library of asymmetric compounds. The reaction of a sulfenyl chloride with a thiol is a well-established method for forming an unsymmetrical disulfide bond.

Another general approach involves the thiol-disulfide exchange reaction, where a thiol reacts with a symmetrical disulfide. chimicatechnoacta.ru By carefully controlling the reaction conditions and the nature of the reactants, it is possible to favor the formation of the desired unsymmetrical disulfide.

Table 3: Synthesis of Asymmetric Sulfenamides from a Sulfenyl Chloride Analogue

| Amine Reactant | Product (Sulfenamide) | Yield (%) | Reference |

| Diethylamine | N,N-Diethyl-4-dichloromethylsulfonyl-2-nitrophenylsulfenamide | 85 | lukasiewicz.gov.pl |

| Piperidine | 1-[(4-Dichloromethylsulfonyl-2-nitrophenyl)sulfanyl]piperidine | 92 | lukasiewicz.gov.pl |

| Morpholine | 4-[(4-Dichloromethylsulfonyl-2-nitrophenyl)sulfanyl]morpholine | 95 | lukasiewicz.gov.pl |

Heterocyclic Disulfide Analogues

The incorporation of heterocyclic rings in place of one of the nitrophenyl moieties can lead to disulfide analogues with novel properties and potential applications. The synthesis of such compounds can be achieved through strategies similar to those used for asymmetric disulfides, typically involving the reaction between a heterocyclic thiol and a suitable sulfenyl halide or an activated disulfide.

The 3-nitro-2-pyridinesulfenyl (Npys) group is a well-known reagent in peptide chemistry for the protection of thiols and for facilitating disulfide bond formation. nih.gov The synthesis of Npys-Cl and its subsequent reaction with thiols to form mixed disulfides provides a clear pathway for the preparation of pyridyl-containing disulfide analogues. nih.gov For instance, a resin-bound Npys chloride has been used in the solid-phase synthesis of disulfide-containing cyclic peptides, highlighting the versatility of this approach. researchgate.net

Similarly, other heterocyclic thiols, such as those derived from thiophene (B33073) or furan, could be reacted with 4-methylsulfonyl-2-nitrophenylsulfenyl chloride to generate the corresponding heterocyclic disulfide analogues. The reactivity of these analogues would be influenced by the electronic properties of the heterocyclic ring.

Table 4: Representative Heterocyclic Disulfide Synthesis Strategies

| Heterocyclic Moiety | Synthetic Strategy | Key Reagent | Application | Reference |

| 3-Nitro-2-pyridyl | Reaction of thiol with Npys-Cl | 3-Nitro-2-pyridinesulfenyl chloride | Peptide synthesis, disulfide bond formation | nih.govresearchgate.net |

| General Heterocycle | Thiol-disulfide exchange | Heterocyclic thiol and an activated disulfide | Synthesis of diverse analogues | rsc.org |

Structure-Reactivity Correlations in Derivative Series

The reactivity of the disulfide bond in this series of compounds is highly dependent on the electronic nature of the substituents on the aromatic rings. The presence of electron-withdrawing groups, such as the nitro and methylsulfonyl groups, increases the electrophilicity of the sulfur atoms, making the disulfide bond more susceptible to nucleophilic attack by thiols in exchange reactions. nih.gov

Kinetic studies of thiol-disulfide exchange reactions provide quantitative insights into these structure-reactivity relationships. The rate of these reactions is influenced by several factors, including the pKa of the attacking thiol and the leaving group thiol, as well as the stability of the transition state. nih.gov

The electronic effects of substituents can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). For a series of substituted nitrophenyl disulfides, a linear Hammett relationship would be expected for reactions involving the disulfide bond, with a positive ρ value indicating that the reaction is favored by electron-withdrawing substituents. A kinetic study on the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates demonstrated the significant influence of non-leaving-group substituents on reactivity.

Table 5: Factors Influencing the Reactivity of Nitrophenyl Disulfide Derivatives

| Factor | Influence on Reactivity | Underlying Principle | Reference |

| Electron-withdrawing substituents | Increased reactivity towards nucleophiles | Increased electrophilicity of sulfur atoms | nih.gov |

| Thiol pKa | Higher rate with more basic thiolate | Increased nucleophilicity of the attacking species | nih.gov |

| Leaving group stability | Faster reaction with a more stable leaving group (lower pKa) | Stabilization of the transition state and products | nih.gov |

| Steric hindrance | Decreased reaction rate | Reduced accessibility of the disulfide bond | nih.gov |

Future Research Directions and Emerging Areas

Development of Novel Catalytic Applications

The inherent reactivity of the disulfide bond, coupled with the electronic influence of the aromatic nitro and sulfonyl groups, suggests that 4-Methylsulfonyl-2-nitrophenyl disulfide could serve as a precursor or component in novel catalytic systems. Future research could be directed towards leveraging its electrophilic nature, a consequence of the electron-withdrawing substituents, to facilitate reactions.

One promising avenue is its use in thiol-disulfide exchange reactions, a cornerstone of dynamic covalent chemistry. The rate and equilibrium of these exchanges are highly dependent on the electronic properties of the disulfide. The electron-deficient nature of the aromatic rings in this compound could be exploited to catalyze specific thiol-disulfide exchange processes or to act as a selective oxidizing agent for thiols.

Furthermore, the potential for this compound to participate in transition-metal-catalyzed cross-coupling reactions is an area ripe for exploration. The disulfide bond can be cleaved and functionalized, offering a pathway to new sulfur-containing molecules. Research into catalysts that can selectively activate the S-S bond in the presence of the nitro and sulfonyl groups could lead to novel synthetic methodologies.

| Potential Catalytic Application | Research Focus | Rationale |

| Thiol-Disulfide Exchange Catalyst | Investigating the kinetics and selectivity of catalyzed disulfide exchange reactions. | The electron-withdrawing groups can tune the reactivity of the disulfide bond. |

| Selective Oxidant | Exploring the controlled oxidation of specific thiols to disulfides. | The electrophilic nature of the compound could allow for selective oxidation under mild conditions. |

| Cross-Coupling Precursor | Developing metal-catalyzed reactions for C-S bond formation. | Cleavage of the disulfide bond can provide a source of arylthiolates for coupling reactions. |

Integration into Flow Chemistry Systems

Flow chemistry, or continuous flow processing, offers significant advantages in terms of safety, scalability, and control over reaction parameters. The integration of this compound into such systems could pave the way for more efficient and sustainable chemical manufacturing.

A key area of future research is the development of immobilized catalysts or reagents based on this disulfide. By tethering the molecule to a solid support, it could be used in packed-bed reactors for continuous operations. This would be particularly advantageous for catalytic applications, allowing for easy separation of the catalyst from the product stream and enabling catalyst recycling.

Moreover, the synthesis of this compound itself could be optimized using flow chemistry. Continuous nitration and sulfonation reactions are well-established, and their application to the synthesis of this specific disulfide could lead to higher yields and improved safety profiles compared to traditional batch processes. Recent advancements in using reagents like sulfuryl fluoride (B91410) (SO2F2) for disulfide formation in flow reactors highlight the potential for efficient and scalable synthesis of various disulfides, a methodology that could be adapted for this compound. nih.gov

Advanced Materials Development Based on Disulfide Dynamic Covalent Chemistry

The reversible nature of the disulfide bond under specific stimuli (e.g., pH, redox potential, light) makes it a prime candidate for the construction of dynamic covalent materials, often referred to as "smart" materials. livescience.iouchicago.edu this compound could be employed as a monomer or cross-linker in the development of polymers with tunable properties.

Future research in this area could focus on creating self-healing materials. livescience.io By incorporating this disulfide into a polymer network, damage to the material could be repaired through the reversible cleavage and reformation of the disulfide bonds. livescience.iodigitellinc.com The electronic properties of the methylsulfonyl and nitro groups could be used to modulate the rate of this healing process.

Another emerging application is in the development of recyclable thermosets. Traditional thermosetting polymers are notoriously difficult to recycle due to their permanent cross-linked structure. By using dynamic disulfide cross-linkers like this compound, it may be possible to create thermosets that can be broken down into their constituent monomers and repolymerized, contributing to a circular economy for plastics. livescience.io The integration of disulfide bonds has also been shown to create materials with strong adhesive properties. uchicago.edu

| Material Type | Key Feature | Potential Role of this compound |

| Self-Healing Polymers | Ability to autonomously repair damage. | As a dynamic cross-linker enabling reversible bond formation. livescience.iodigitellinc.com |

| Recyclable Thermosets | Can be deconstructed and reprocessed. | Forms reversible cross-links that can be broken on demand. livescience.io |

| Stimuli-Responsive Gels | Change properties in response to external signals. | The disulfide bond can be cleaved by specific chemical or physical stimuli. |

| High-Strength Adhesives | Strong and potentially rebondable adhesion. | Can be incorporated into polymer networks to enhance adhesion through dynamic bonding. uchicago.edu |

Exploration of Photoresponsive Properties

The presence of the nitroaromatic moiety in this compound opens the door to exploring its photoresponsive characteristics. Nitroaromatic compounds are known to undergo various photochemical reactions, and harnessing this reactivity could lead to the development of light-sensitive materials and systems. rsc.org

One area of investigation is the potential for photocleavage of the disulfide bond. Irradiation with light of a specific wavelength could trigger the cleavage of the S-S bond, possibly through energy transfer from the excited nitro group. This could be utilized in applications such as photolithography or the light-triggered release of encapsulated molecules. The photoreduction of nitrophenols is a known process, suggesting that the nitro group itself could be chemically altered by light, changing the properties of the molecule. researchgate.netnih.gov

Furthermore, the interaction of the nitro group with light could be used to modulate the properties of materials containing this disulfide. For example, in a polymer network, the photo-induced changes in the polarity or structure of the nitro group could lead to macroscopic changes in the material's shape or surface properties, such as wettability. rsc.orgrsc.org

Interdisciplinary Research with Biological or Materials Sciences

The interface between chemistry, biology, and materials science offers fertile ground for future research involving this compound. The biocompatibility and reactivity of disulfide bonds are central to many biological processes, such as protein folding and cellular redox signaling. nih.gov

In the realm of biomaterials, this compound could be investigated as a component of hydrogels for tissue engineering or drug delivery. The disulfide bonds could act as cleavable linkers, allowing for the controlled release of therapeutic agents in the reducing environment of the cell. nih.gov The specific chemical handles on this molecule could also be used to conjugate it to biological macromolecules like proteins or nucleic acids.

From a materials science perspective, the unique combination of functional groups could be exploited to create novel hybrid materials. For instance, the sulfonyl groups could be used to coordinate with metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting electronic or porous properties. The disulfide bond could then be used to introduce an element of dynamic behavior into these materials. acs.org

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 4-methylsulfonyl-2-nitrophenyl disulfide to ensure high purity and yield?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For sulfonyl-containing compounds, gradual addition of reagents under controlled cooling (e.g., using thionyl chloride with methanol in excess to prevent side reactions like thermal decomposition) is critical . Purification should involve techniques like column chromatography or recrystallization with solvents that match the compound’s miscibility profile (e.g., THF/H2O mixtures for phase separation) . Validate purity via NMR or HPLC, referencing standard compounds with high boiling points to minimize loss during preparation .

Q. How can researchers characterize the stability of this compound under varying environmental conditions?

- Methodological Answer : Stability studies should employ factorial design to test variables like temperature, humidity, and light exposure . Use spectroscopic methods (e.g., UV-Vis for nitro group degradation kinetics) and mass spectrometry to identify decomposition byproducts. For surface interactions, advanced microspectroscopic imaging (e.g., Raman or AFM) can reveal adsorption behavior on materials like glass or polymers, which is critical for storage and handling protocols .

Q. What theoretical frameworks guide the study of this compound’s reactivity in organic transformations?

- Methodological Answer : The compound’s disulfide and sulfonyl groups suggest reactivity in redox or nucleophilic substitution reactions. Link experiments to theories like Hard-Soft Acid-Base (HSAB) principles to predict sulfur-centered reactivity. Computational modeling (DFT) can map electron density around the disulfide bond to rationalize cleavage mechanisms .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer : Address contradictions by isolating variables through controlled factorial designs (e.g., varying catalysts, solvents, or substrates) . Use kinetic studies (e.g., time-resolved NMR) to differentiate between competing pathways. Cross-validate results with isotopic labeling (e.g., deuterated solvents) to trace mechanistic steps . Incorporate error analysis (e.g., confidence intervals for yield measurements) to quantify reproducibility .

Q. What advanced methodologies can elucidate the role of this compound in interfacial chemistry, particularly in heterogeneous systems?

- Methodological Answer : Investigate surface adsorption using quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to quantify binding affinity on metal oxides or carbon-based materials . For reactivity at interfaces, employ in-situ FTIR or fluorescence microscopy to monitor real-time changes in molecular conformation during reactions .

Q. How can researchers integrate this compound into novel applications such as dynamic covalent chemistry or stimuli-responsive materials?

- Methodological Answer : Exploit the disulfide bond’s redox sensitivity by designing stimuli-responsive polymers. Use dynamic light scattering (DLS) to track reversible assembly under oxidative/reductive conditions. Pair with theoretical frameworks like Flory-Huggins theory to predict phase behavior in multi-component systems . Validate application potential via stress-strain testing in polymer matrices or electrochemical cycling in battery prototypes .

Data Analysis and Theoretical Integration

Q. How do researchers reconcile discrepancies between computational predictions and experimental data for this compound’s electronic properties?

- Methodological Answer : Calibrate computational models (e.g., DFT) using experimental UV-Vis and cyclic voltammetry data to refine parameters like solvation effects or basis sets. Perform sensitivity analysis to identify dominant factors (e.g., solvent polarity) causing deviations. Publish datasets with raw computational inputs/outputs to enable reproducibility .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound, given its sulfonyl and nitro functional groups?

- Methodological Answer : Follow hazard guidelines for sulfonates and nitro compounds, including fume hood use, PPE (gloves, goggles), and spill containment with inert absorbents. Monitor air quality for NOx byproducts using gas sensors. Reference safety data sheets (SDS) for emergency procedures, though note that vendor SDS may lack full toxicological profiles; thus, conduct in-house toxicity assays (e.g., Ames test for mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.